N'-[(E)-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methylidene]pyridine-3-carbohydrazide is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of primary amines with carbonyl compounds This particular compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a pyridine ring, another heterocyclic aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methylidene]pyridine-3-carbohydrazide typically involves the following steps:
Formation of the Schiff Base: The compound is synthesized by the condensation reaction between 6-chloro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde and pyridine-3-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the C=N bond.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure Schiff base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency. The purification process might involve advanced techniques such as column chromatography or crystallization under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the C=N bond can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles for Substitution: Amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of N’-[(E)-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methylidene]pyridine-3-carboxylic acid.
Reduction: Formation of N’-[(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]pyridine-3-carbohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Antimicrobial Activity: Schiff bases are known for their antimicrobial properties, and this compound could be explored for its potential to inhibit bacterial and fungal growth.
Anticancer Research: The compound’s ability to interact with DNA and proteins makes it a candidate for anticancer studies.
Industry
Dyes and Pigments: The compound’s aromatic structure and conjugated system make it suitable for use in the synthesis of dyes and pigments.
Corrosion Inhibitors: Schiff bases are often used as corrosion inhibitors in various industrial applications.
Mechanism of Action
The mechanism by which N’-[(E)-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methylidene]pyridine-3-carbohydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, proteins, and enzymes, leading to various biological activities. The compound’s quinoline and pyridine rings allow it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
Compared to similar Schiff bases, N’-[(E)-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of the chloro and dioxolo groups on the quinoline ring. These substituents enhance its chemical reactivity and potential for forming stable metal complexes, making it particularly valuable in catalysis and medicinal chemistry.
This detailed overview provides a comprehensive understanding of N’-[(E)-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methylidene]pyridine-3-carbohydrazide, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[(E)-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)methylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O3/c18-16-12(8-20-22-17(23)10-2-1-3-19-7-10)4-11-5-14-15(25-9-24-14)6-13(11)21-16/h1-8H,9H2,(H,22,23)/b20-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNPJICANYAZQV-DNTJNYDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC3=CC(=C(N=C3C=C2O1)Cl)C=NNC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=CC3=CC(=C(N=C3C=C2O1)Cl)/C=N/NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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